![molecular formula C32H30ClN5O2 B1200330 Enzastaurin Hydrochloride CAS No. 359017-79-1](/img/structure/B1200330.png)
Enzastaurin Hydrochloride
Vue d'ensemble
Description
Enzastaurin Hydrochloride is an investigational, targeted, oral agent that is being evaluated for the treatment of relapsed glioblastoma multiforme (GBM), an aggressive and malignant form of brain cancer . It is a synthetic bisindolylmaleimide with potential antineoplastic activity .
Molecular Structure Analysis
Enzastaurin Hydrochloride is a small molecule with a chemical formula of C32H29N5O2 . It has an average weight of 515.617 and a monoisotopic weight of 515.232125194 .Chemical Reactions Analysis
Enzastaurin Hydrochloride is an oral serine-threonine kinase inhibitor that suppresses signaling through protein kinase C (PKC)-β and the phosphatidylinositol 3-kinase/AKT pathway . It has been shown to induce apoptosis, reduce proliferation, and suppress tumor-induced angiogenesis .Applications De Recherche Scientifique
Oncology: Lung Cancer Treatment
Enzastaurin has been studied for its potential as an anticancer agent in lung cancer. It suppresses signaling through PKCβ and the phosphatidylinositol 3-kinase/AKT pathway, which are involved in cell proliferation, apoptosis, and angiogenesis . This dual inhibition can induce tumor cell apoptosis, reduce proliferation, and suppress tumor-induced angiogenesis, making it a promising candidate for lung cancer therapy.
Hematology: Diffuse Large B-Cell Lymphoma (DLBCL)
In the treatment of DLBCL, enzastaurin has shown improved progression-free survival (PFS) when combined with RCHOP therapy . It has also been associated with better overall survival in patients with a specific genetic biomarker, DGM1, suggesting its role in personalized medicine.
Neurology: Glioblastoma Management
Enzastaurin is under investigation for its use in glioblastoma, particularly in patients with the DGM1 biomarker. It is being tested in combination with temozolomide and radiation therapy, with some patients showing long-term survival benefits . This highlights its potential role in targeted therapy for this aggressive brain tumor.
Cardiovascular Diseases: Ehlers-Danlos Syndrome
Enzastaurin has received orphan designation for the treatment of vascular Ehlers-Danlos syndrome (EDS) . It is expected to work by blocking enzyme activity, thus preventing complications like aneurysms, dissections, and ruptures associated with this genetic condition.
Autoimmune Diseases
Enzastaurin has been designated for the treatment of Ehlers-Danlos syndrome, which, while not typically classified as an autoimmune disease, involves a genetic mutation leading to connective tissue disorders. Its role in autoimmune diseases would require more research, focusing on its immunomodulatory potential .
Genetic Biomarker Identification
Enzastaurin’s effectiveness in certain cancers has been linked to the presence of the DGM1 biomarker. This underscores its utility in the field of pharmacogenomics, where it can aid in identifying patient subpopulations that will benefit most from its use .
Safety And Hazards
Orientations Futures
Enzastaurin Hydrochloride is currently being evaluated in a new randomized, double-blind, placebo-controlled, phase 3 clinical trial for the treatment of patients with newly diagnosed glioblastoma (GBM) who are positive for the biomarker DGM1 . The FDA has also granted a fast track designation for the PKCβ inhibitor Enzastaurin (DB102) for the treatment of patients with newly diagnosed glioblastoma (GBM) .
Relevant Papers The papers retrieved provide valuable information about Enzastaurin Hydrochloride. They discuss its potential application as an anticancer agent in lung cancer , its use in inducing in vitro and in vivo antitumor activity , and its potential for future assessment in the treatment of lung cancer .
Propriétés
IUPAC Name |
3-(1-methylindol-3-yl)-4-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]pyrrole-2,5-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29N5O2.ClH/c1-35-19-25(23-9-2-4-11-27(23)35)29-30(32(39)34-31(29)38)26-20-37(28-12-5-3-10-24(26)28)22-13-16-36(17-14-22)18-21-8-6-7-15-33-21;/h2-12,15,19-20,22H,13-14,16-18H2,1H3,(H,34,38,39);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUADYKVKJIMIPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189477 | |
Record name | Enzastaurin Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Enzastaurin Hydrochloride | |
CAS RN |
359017-79-1 | |
Record name | Enzastaurin Hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359017791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enzastaurin Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENZASTAURIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX7K68Z2UH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.